NeuroSensor 521

Description

Structure

3D Structure

Properties

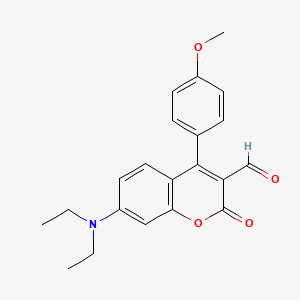

IUPAC Name |

7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKALWTTJFRLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428730-05-5 |

Source

|

| Record name | 1428730-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Probing the Synapse: A Technical Guide to the Mechanism of Action of NeuroSensor 521

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the core mechanism of action of NeuroSensor 521, a fluorescent "turn-on" probe designed for the selective visualization of the primary catecholamine neurotransmitters, norepinephrine and dopamine. By leveraging a combination of chemical reactivity and the unique biophysical environment of neurosecretory vesicles, this compound provides a powerful tool for studying neurotransmission in both fixed and live cells.[1][2]

Core Mechanism: Reversible Schiff Base Formation and Fluorescence "Turn-On"

At the heart of this compound's functionality is a coumarin-3-aldehyde scaffold.[3] The aldehyde moiety serves as the recognition element for primary amines.[3] The sensor's mechanism can be dissected into the following key stages:

-

Selective Binding: this compound interacts with primary amines, such as those found in norepinephrine and dopamine, through the formation of a reversible iminium ion, also known as a Schiff base.[1][2][3] This reaction is a reversible, noncovalent interaction.[1]

-

Fluorescence Activation: In its unbound state, this compound exhibits weak fluorescence.[1] Upon binding to a primary catecholamine, the sensor undergoes a conformational change that modulates the photophysical properties of its coumarin core, leading to a significant "turn-on" of its fluorescence signal.[1] This is observed as a marked increase in fluorescence intensity.[2]

-

Environmental Exploitation: The sensor's design cleverly exploits the specific conditions within neurosecretory vesicles. These vesicles concentrate catecholamines to very high levels (0.5–1.0 M) and maintain an acidic environment (pH ~5.0–5.5).[1][3] These conditions favor the formation of the iminium ion and help to trap the now-charged sensor-neurotransmitter complex within the vesicle, enhancing the signal-to-noise ratio.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental interaction between this compound and a primary amine neurotransmitter.

Caption: Reversible binding of this compound to a primary catecholamine.

Selectivity Profile

A key attribute of this compound is its selectivity for primary catecholamines over other neurochemicals. This selectivity is multifactorial:

-

Primary vs. Secondary Amines: The sensor shows a strong preference for primary amines and has little to no affinity for secondary amines like epinephrine.[1][2]

-

Affinity for Catecholamines: While it can bind to other primary amines like glutamate and glycine, it exhibits a higher binding affinity for norepinephrine and dopamine.[1][3] This "promiscuous" but differential binding allows for selective labeling in compartments with high concentrations of the target analytes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Spectroscopic Properties

| Parameter | Wavelength | Condition |

| Excitation (Unbound) | ~440 nm | Unbound State |

| Excitation (Bound) | ~488 nm | Bound to Primary Amine |

| Emission | ~521 nm | Bound State |

Data sourced from multiple references.[1]

Table 2: Binding Affinity and Fluorescence Enhancement

| Analyte | Amine Type | Binding Constant (Kₐ, M⁻¹) | Fluorescence Enhancement (Fold Increase) |

| Norepinephrine | Primary | 78 | 5.3 |

| Dopamine | Primary | 112 | 3.0 |

| Glycine | Primary | 8 | 11.1 |

| Glutamate | Primary | 10 | 7.8 |

| Epinephrine | Secondary | No Apparent Affinity | Not Applicable |

Data from Hettie et al., ACS Chemical Neuroscience, 2013.[3]

Experimental Protocols

The following outlines a general methodology for utilizing this compound in cellular imaging experiments, based on published studies.

Fluorescence Titrations

This protocol is used to determine the binding affinity and fluorescence enhancement of this compound with various analytes.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.[4]

-

Prepare a buffered stock solution of this compound (e.g., 1 x 10⁻⁵ M in 25 mM HEPES, 50 mM Na₂S₂O₃, pH 5.0).[4]

-

Prepare stock solutions of the analytes (norepinephrine, dopamine, etc.) in the same buffer as the this compound solution to avoid dilution during titration.[4]

-

-

Titration Procedure:

Cellular Imaging of Neurotransmitters

This protocol provides a general workflow for visualizing norepinephrine and dopamine in cultured cells.

Caption: General workflow for cellular imaging using this compound.

-

Cell Preparation:

-

Sensor Loading:

-

Incubate the cells with this compound in a suitable buffer (e.g., standard cell bath solution: 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, and 11 mM glucose, pH 7.2).[4] Specific concentrations and incubation times will need to be optimized for the cell type and experimental conditions.

-

-

Imaging:

-

Perform fluorescence microscopy on either live or fixed cells. The fluorescence of this compound is not affected by fixation.[1][2]

-

Use an excitation wavelength of approximately 488 nm and collect emission around 521 nm.

-

For fixed-cell imaging, co-staining with antibodies against relevant enzymes (e.g., anti-PNMT) can be used for validation.[5]

-

-

Data Analysis:

-

Analyze the resulting images to identify and quantify the punctate fluorescence pattern characteristic of neurotransmitter-containing vesicles.[2]

-

Compare the fluorescence intensity between different cell populations to assess the selectivity of the sensor.

-

Conclusion

This compound is a sophisticated chemical tool that provides researchers with a means to visualize the subcellular localization of primary catecholamines. Its mechanism of action, rooted in reversible covalent chemistry and amplified by the specific environment of secretory vesicles, allows for the selective, "turn-on" detection of norepinephrine and dopamine. This technical guide provides a comprehensive overview of its function, quantitative properties, and a framework for its application in neuroscience and drug development research.

References

- 1. aobious.com [aobious.com]

- 2. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1428730-05-5 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

NeuroSensor 521: A Technical Guide to the Principle of Selective Neurotransmitter Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

NeuroSensor 521 is a fluorescent, "turn-on" molecular sensor engineered for the selective detection and visualization of the primary amine catecholamine neurotransmitters, norepinephrine and dopamine.[1][2] Its unique mechanism of action leverages the specific biochemical environment of neurosecretory vesicles, namely high catecholamine concentrations and an acidic pH, to achieve selectivity.[1][3] This technical guide provides an in-depth exploration of the core principles underlying this compound's function, detailed experimental protocols for its application, and a summary of its key quantitative characteristics.

Core Principle of Neurotransmitter Detection

The detection mechanism of this compound is predicated on a reversible chemical reaction between its core coumarin-3-aldehyde scaffold and the primary amine group of target neurotransmitters.[4][5]

1.1. Reversible Iminium Ion Formation: The sensor's aldehyde group serves as the recognition element.[4] In the presence of primary amines, such as norepinephrine and dopamine, it undergoes a reversible reaction to form a Schiff base.[4] Under the acidic conditions (pH 5.0-5.5) typical of neurosecretory vesicles, this Schiff base is protonated to form a positively charged iminium ion.[1][4] This structural change is the cornerstone of the sensor's "turn-on" fluorescence.

1.2. Fluorescence Activation: The formation of the iminium ion induces a significant red shift in the sensor's absorption spectrum, moving the maximum absorption from approximately 448 nm (unbound state) to 488 nm (bound state).[1][4] This shift allows for selective excitation of the bound sensor.[1] Upon excitation at 488 nm, the bound this compound exhibits a marked increase in fluorescence emission, with a maximum at 521 nm.[1][6] This fluorescence enhancement is attributed to an enhanced internal charge transfer (ICT) across the molecule's π-system.[3][5]

1.3. Selectivity for Primary Amines: A key feature of this compound is its ability to differentiate between primary and secondary amine neurotransmitters.[4] It readily binds to primary amines like norepinephrine and dopamine but shows no apparent affinity for secondary amines such as epinephrine.[1][4] This selectivity is crucial for distinguishing between different catecholamine populations in heterogeneous cell cultures, such as chromaffin cells.[1]

1.4. Role of the Vesicular Environment: The sensor's design ingeniously exploits the unique environment within large dense-core vesicles (LDCVs).[1] These vesicles concentrate catecholamines to very high levels (0.5–1.0 M) and maintain an acidic lumen (pH 5.0–5.5).[1][4] This high concentration of primary amines and the acidic environment drive the equilibrium of the reaction towards the fluorescent iminium ion form, ensuring a robust signal from within the vesicles.[3]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the chemical transformation and photophysical changes that this compound undergoes upon binding to a primary amine neurotransmitter like norepinephrine.

References

- 1. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 1428730-05-5 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rndsystems.com [rndsystems.com]

Chemical structure and properties of NeuroSensor 521

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of NeuroSensor 521, a fluorescent probe designed for the selective detection and visualization of the neurotransmitters norepinephrine and dopamine. We will delve into its chemical structure, photophysical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging.

Chemical Structure and Properties

This compound, with the chemical name 7-(Diethylamino)-4-(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-carboxaldehyde, is a coumarin-based fluorescent sensor.[1] Its molecular structure is characterized by a coumarin core, which is a well-known fluorophore, functionalized with a diethylamino group at the 7-position and a methoxyphenyl group at the 4-position. The key feature for its sensory function is the aldehyde group at the 3-position.

Chemical Identity:

| Property | Value |

| IUPAC Name | 7-(Diethylamino)-4-(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-carboxaldehyde |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1428730-05-5 |

| Solubility | Soluble in DMSO up to 50 mM[1] |

Mechanism of Action: A "Turn-On" Fluorescent Sensor

This compound operates as a "turn-on" fluorescent sensor, meaning its fluorescence intensity increases significantly upon binding to its target analytes, norepinephrine and dopamine.[2] This mechanism is based on the reversible formation of an iminium ion (a Schiff base) between the aldehyde group of this compound and the primary amine group of norepinephrine or dopamine.[1]

In its unbound state, the sensor exhibits weak fluorescence. The binding event leads to a conformational change and alters the electronic properties of the coumarin fluorophore, resulting in a pronounced increase in fluorescence emission. This reaction is selective for primary amines, showing no significant binding to secondary amines like epinephrine.[1] The acidic environment within neurosecretory vesicles further favors the formation and trapping of the fluorescent complex.

Below is a diagram illustrating the signaling pathway of this compound.

Caption: Mechanism of this compound fluorescence activation.

Quantitative Photophysical and Binding Properties

The photophysical properties and binding affinities of this compound have been characterized, providing a quantitative basis for its use in neurotransmitter detection. The key parameters are summarized in the table below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm (Bound) | [1] |

| Emission Wavelength (λem) | 521 nm | [1] |

| Quantum Yield (Φ) - Unbound | 0.0053 | [1] |

| Quantum Yield (Φ) - Bound to Norepinephrine | 0.0033 | [1] |

| Association Constant (Ka) with Norepinephrine | 78 M⁻¹ | [1] |

| Association Constant (Ka) with Dopamine | 112 M⁻¹ | [1] |

| Association Constant (Ka) with Glutamate | 10 M⁻¹ | [1] |

| Association Constant (Ka) with Glycine | 8 M⁻¹ | [1] |

| Fluorescence Enhancement with Norepinephrine | 5.4-fold | [1] |

| Fluorescence Enhancement with Dopamine | 3.0-fold | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on the work by Hettie et al. (2013).

Fluorescence Titration for Binding Affinity Determination

This protocol describes the procedure to determine the association constant (Ka) of this compound with a primary amine analyte.

Materials:

-

This compound

-

DMSO

-

HEPES buffer (25 mM, pH 5.0)

-

Sodium thiosulfate (Na₂S₂O₃, 50 mM)

-

Analyte of interest (e.g., norepinephrine)

-

Spectrofluorometer

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Prepare a working stock solution of this compound at 1 x 10⁻⁵ M in HEPES buffer containing 50 mM Na₂S₂O₃.

-

Prepare a series of analyte stock solutions at various concentrations in the same buffered this compound working solution to avoid dilution of the sensor during titration.

-

Set the spectrofluorometer to 37 °C.

-

Set the excitation wavelength to 488 nm and record the emission spectrum from 500 nm to 600 nm.

-

Record the fluorescence intensity at 521 nm for each analyte concentration.

-

Plot the change in fluorescence intensity as a function of analyte concentration and fit the data to a suitable binding isotherm to calculate the association constant (Ka).

Caption: Workflow for fluorescence titration experiment.

Live-Cell Imaging of Catecholamines in Chromaffin Cells

This protocol details the use of this compound for visualizing norepinephrine in live chromaffin cells.

Materials:

-

Chromaffin cells (norepinephrine-enriched and epinephrine-enriched populations)

-

This compound

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Culture norepinephrine-enriched and epinephrine-enriched chromaffin cells separately.

-

Incubate the cells with a 0.1 µM solution of this compound in cell culture medium for 30 minutes at 37 °C.

-

Wash the cells to remove excess sensor.

-

Plate the stained cells on appropriate imaging dishes or coverslips.

-

Image the cells using a confocal microscope with an excitation wavelength of 488 nm. Collect emission at or around 521 nm.

-

Observe the punctate fluorescence pattern characteristic of neurotransmitter-containing vesicles.

Caption: Workflow for live-cell imaging with this compound.

Fixed-Cell Staining and Immunohistochemistry

This compound can also be used in fixed-cell preparations, allowing for co-staining with antibodies.

Materials:

-

Stained cells (from live-cell imaging protocol)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Methanol (-20 °C)

-

Bovine serum albumin (BSA)

-

Triton X-100

-

Primary antibody (e.g., anti-PNMT)

-

Fluorescently labeled secondary antibody

-

Mounting medium

Procedure:

-

After staining with this compound as described above, wash the cells three times with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 60 minutes at room temperature.

-

Permeabilize the cells with methanol at -20 °C for 6 minutes.

-

Block with 3% BSA and 0.1% Triton X-100 in PBS.

-

Incubate with the primary antibody (e.g., anti-PNMT, 1:1000 dilution) overnight at 4 °C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody according to the manufacturer's instructions.

-

Wash three times with PBS.

-

Mount the coverslips and image.

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing this compound in neuroscience and drug development research. Its unique properties make it a valuable tool for the selective visualization of key catecholamine neurotransmitters.

References

NeuroSensor 521: A Technical Guide to its Selectivity for Dopamine and Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of NeuroSensor 521, a fluorescent "turn-on" sensor, with a specific focus on its selectivity for the catecholamines dopamine and norepinephrine. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, and detailed experimental protocols for its application in cellular imaging.

Core Technology and Mechanism of Action

This compound is a molecular sensor designed for the selective labeling and imaging of primary catecholamines within live and fixed cells.[1][2] Its core structure is based on a coumarin-3-aldehyde scaffold. The sensor operates on a "turn-on" fluorescence mechanism, where its fluorescence intensity increases significantly upon binding to its target analytes.

The selectivity of this compound for primary amines, such as dopamine and norepinephrine, over secondary amines, like epinephrine, is achieved through the formation of an iminium ion. The aldehyde group on the coumarin scaffold reacts with the primary amine of the catecholamine, leading to a Schiff base, which is protonated in the acidic environment of secretory vesicles to form a fluorescent iminium ion complex.[2] This reaction is associated with a red shift in the sensor's absorption spectrum and a significant enhancement of its fluorescence emission.

The sensor's utility is further enhanced by the high concentration of catecholamines and the acidic environment found within secretory vesicles, which promotes the binding reaction and subsequent visualization.[1][2]

Quantitative Data: Selectivity for Dopamine vs. Norepinephrine

However, it is reported that catecholamines, including both dopamine and norepinephrine, exhibit an approximately 10-fold higher binding constant than other primary amines such as glycine. The available quantitative data for relevant analytes are summarized in the table below.

| Analyte | Chemical Class | Association Constant (Ka) in M-1 | Fluorescence Fold Increase | Excitation (nm) | Emission (nm) |

| Norepinephrine | Primary Catecholamine | 150 | 5.3 | 488 | 521 |

| Dopamine | Primary Catecholamine | Not explicitly reported, but stated to be similar to norepinephrine | Not explicitly reported | 488 | 521 |

| Glycine | Primary Amine | ~15 (Estimated) | - | 488 | 521 |

| Glutamate | Primary Amine | Not explicitly reported | - | 488 | 521 |

| Epinephrine | Secondary Amine | No apparent affinity | - | 488 | 521 |

Data synthesized from Hettie et al., 2013, ACS Chemical Neuroscience.

Signaling Pathway and Binding Mechanism

The fundamental signaling pathway of this compound involves a direct chemical reaction with its target primary amine neurotransmitters. This reaction leads to a change in the sensor's photophysical properties, resulting in a detectable fluorescent signal.

Caption: this compound binds to primary catecholamines to form a highly fluorescent iminium ion.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols.

In Vitro Fluorescence Titration for Binding Constant Determination

This protocol outlines the steps to determine the association constant (Ka) of this compound with a primary amine analyte.

Caption: Spectroscopic titration workflow for determining the binding affinity of this compound.

Detailed Steps:

-

Solution Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the analyte (e.g., norepinephrine, dopamine) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare the assay buffer.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to 488 nm and the emission wavelength to 521 nm.

-

Equilibrate the instrument to the desired temperature.

-

-

Titration:

-

Add a fixed, known concentration of this compound to a cuvette containing the assay buffer.

-

Record the initial fluorescence intensity (F₀).

-

Make successive additions of the analyte stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence intensity (F).

-

Continue the additions until the fluorescence signal reaches a plateau (saturation).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence (ΔF = F - F₀) as a function of the analyte concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the association constant (Ka).

-

Live-Cell Imaging of Catecholamines

This protocol describes the use of this compound for visualizing norepinephrine and dopamine in live chromaffin cells.

Caption: Workflow for staining and imaging catecholamines in live cells with this compound.

Detailed Steps:

-

Cell Preparation:

-

Culture chromaffin cells using standard cell culture techniques.

-

If desired, separate norepinephrine- and epinephrine-enriched cell populations using a Percoll gradient.

-

-

Staining:

-

Incubate the cells in a solution containing 0.1 µM this compound for 30 minutes at 37°C.

-

Wash the cells with pre-warmed buffer (e.g., PBS) to remove any unbound sensor.

-

-

Imaging:

-

Plate the stained cells onto coverslips for imaging. Note: this compound can react with poly(lysine) coatings, so staining prior to plating is recommended.

-

Visualize the cells using a confocal fluorescence microscope with an excitation wavelength of 488 nm.

-

Fixed-Cell Imaging and Immunohistochemical Validation

This protocol allows for the staining of catecholamines with this compound followed by fixation and antibody co-staining for validation.

Detailed Steps:

-

Staining and Plating:

-

Stain cells with 1 µM this compound as described in the live-cell imaging protocol.

-

Plate the stained cells on poly(l-lysine) coated coverslips.

-

-

Fixation:

-

Wash the cells three times with pre-warmed PBS.

-

Fix the cells in 4% paraformaldehyde in PBS for 60 minutes at room temperature.

-

Follow with a 6-minute incubation in methanol chilled to -20°C.

-

-

Immunohistochemistry:

-

Permeabilize and block the cells (e.g., with 3% BSA and 0.1% Triton X-100 in PBS).

-

Incubate with a primary antibody against a marker that can differentiate cell populations (e.g., anti-PNMT to identify epinephrine-producing cells) overnight at 4°C.

-

Wash the cells and incubate with a fluorescently-labeled secondary antibody.

-

-

Imaging:

-

Mount the coverslips and image using a confocal microscope, acquiring images in the channels for this compound and the secondary antibody fluorophore.

-

Summary and Conclusion

This compound is a valuable tool for the selective visualization of primary catecholamines, dopamine and norepinephrine, in both live and fixed cells. Its "turn-on" fluorescence mechanism, based on the formation of an iminium ion, provides a robust signal upon binding. While it shows clear selectivity for primary catecholamines over secondary amines and other biogenic amines, a precise quantitative differentiation between dopamine and norepinephrine requires further investigation. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of catecholaminergic systems.

References

The "Turn-On" Mechanism of NeuroSensor 521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NeuroSensor 521 (NS521) is a fluorescent molecular sensor engineered for the selective detection and visualization of primary amine-containing neurotransmitters, particularly catecholamines such as norepinephrine and dopamine, within the intricate environment of neurosecretory vesicles.[1][2][3] Its innovative "turn-on" fluorescence mechanism allows for a clear distinction between cells containing primary and secondary amine neurotransmitters, a crucial capability in neurobiology and pharmacology research.[1] This technical guide provides an in-depth exploration of the core principles governing the fluorescence activation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism: Reversible Iminium Ion Formation

At the heart of this compound's functionality is a coumarin-3-aldehyde scaffold.[4] The key to its "turn-on" fluorescence lies in the reversible reaction between the aldehyde group on the sensor and the primary amine group of a target neurotransmitter.[1][5] This reaction forms a Schiff base, which, under the acidic conditions characteristic of neurosecretory vesicles (pH ~5.0-5.5), becomes protonated to create a charged iminium ion (-C=NH⁺-).[4][5]

The formation of this iminium ion is the critical event that triggers the fluorescence "turn-on." In its unbound state, this compound exhibits weak fluorescence.[5] However, the electronic environment of the coumarin fluorophore is significantly altered upon iminium ion formation. This structural change modulates the photophysical properties of the sensor, leading to a more emissive state and a notable increase in fluorescence intensity.[4][5] This process is reversible, allowing the sensor to dynamically report on the presence of its target analytes.[5]

Selectivity and Environmental Dependence

This compound demonstrates marked selectivity for primary catecholamines like norepinephrine and dopamine over other biogenic amines.[1][4] It exhibits a significantly higher binding affinity for these catecholamines compared to other primary amines such as glutamate and glycine.[1] Critically, this compound shows no discernible affinity for secondary amines like epinephrine, which lacks a primary amine group for the initial iminium ion formation.[1] This selectivity is fundamental to its application in distinguishing between norepinephrine- and epinephrine-storing cells.[1]

The sensor's efficacy is further enhanced by the specific environment within neurosecretory vesicles. These organelles are characterized by:

-

High Neurotransmitter Concentrations: Catecholamines are stored at remarkably high concentrations (0.5–1.0 M) within these vesicles.[1][4]

-

Acidic pH: The internal pH of neurosecretory vesicles is maintained at approximately 5.0 to 5.5.[4]

This combination of a high concentration of primary amines and an acidic environment creates the ideal conditions for the formation and stabilization of the highly fluorescent iminium ion complex, leading to a robust and localized signal.

Quantitative Data Summary

The following table summarizes the key spectroscopic and binding properties of this compound with various biologically relevant amines. The data highlights the sensor's preferential binding and fluorescence response to primary catecholamines.

| Analyte | Binding Constant (Ka, M-1) | Fluorescence Enhancement (Isat/I0) | Emission Max (nm) | Quantum Yield (Φ) |

| Norepinephrine | 78 | 5.4 | 521 | 0.0033 |

| Dopamine | 112 | 3.0 | 521 | Not Determined |

| Glutamate | 10 | 7.8 | 521 | 0.0095 |

| Glycine | 8 | 11.1 | 521 | Not Determined |

| Lysine | 11 | 15.1 | 521 | Not Determined |

| Epinephrine | 0 | Not Determined | Not Determined | Not Determined |

| Unbound NS521 | - | - | ~488 | 0.0053 |

Data derived from Hettie et al., ACS Chemical Neuroscience, 2013.[1] The binding constants were measured by fluorescence spectroscopy. The fluorescence enhancement represents the intensity at saturation relative to the initial intensity.

Interestingly, while the fluorescence enhancement is higher for generic amines like glutamate and glycine, the approximately 10-fold higher binding affinity of this compound for catecholamines, coupled with their high concentration in vesicles, drives the selective staining observed in cells.[1] The lower quantum yield of the catecholamine-bound sensor is attributed to the quenching nature of the catechol group via photo-induced electron transfer (PET).[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

Staining of Live Chromaffin Cells

This protocol describes the procedure for labeling live norepinephrine- and epinephrine-enriched chromaffin cells.

-

Cell Preparation: Isolate norepinephrine-enriched and epinephrine-enriched chromaffin cell populations using a Percoll gradient centrifugation method.

-

Staining: Incubate the separated cell populations independently with a 0.1 µM solution of this compound in a suitable buffer at 37 °C for 30 minutes.[1]

-

Washing: After incubation, wash the cells to remove any excess, unbound sensor.

-

Plating: Plate the washed and stained cells onto coverslips for imaging. Note that this compound can react with poly(lysine) coatings, so staining prior to plating is recommended.[1]

-

Imaging: Examine the cells using confocal fluorescence microscopy with an excitation wavelength of 488 nm.[1]

Staining of Fixed Cells and Co-localization with Antibody Staining

This protocol outlines the procedure for staining fixed cells with this compound and co-staining with an antibody to validate the sensor's selectivity.

-

Initial Staining: Stain the different populations of chromaffin cells with this compound as described for live cells.

-

Fixation: Fix the stained cells with a 4% paraformaldehyde solution.[1] The fluorescence of this compound is not compromised by this fixation process.[1]

-

Antibody Staining: Co-stain the fixed cells with an antibody against phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine. Use a fluorescently labeled secondary antibody for detection.

-

Imaging and Analysis: Acquire images of both the this compound fluorescence and the antibody fluorescence using appropriate filter sets. Quantify the fluorescence intensities to demonstrate the inverse correlation between the this compound signal (high in norepinephrine cells) and the anti-PNMT signal (high in epinephrine cells).[1]

Conclusion

This compound operates through a sophisticated yet elegant "turn-on" mechanism based on the formation of a fluorescent iminium ion with primary amine neurotransmitters. Its selectivity for catecholamines, coupled with its responsivity to the unique environment of neurosecretory vesicles, makes it a powerful tool for the selective visualization of norepinephrine and dopamine.[1] The quantitative data and detailed protocols provided in this guide offer researchers a solid foundation for the successful application of this compound in advancing our understanding of neurotransmitter systems.

References

- 1. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 1428730-05-5 | Benchchem [benchchem.com]

- 5. aobious.com [aobious.com]

NeuroSensor 521: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and experimental applications of NeuroSensor 521, a fluorescent "turn-on" probe designed for the selective visualization of primary catecholamines, particularly norepinephrine and dopamine.

Core Spectroscopic and Binding Properties

This compound is a coumarin-based probe that exhibits a significant increase in fluorescence intensity upon binding to primary amines.[1] Its chemical name is 7-Diethylamino-3-formyl-4-(4′-methoxyphenyl)coumarin.[1] The probe's mechanism relies on the reversible formation of an iminium ion with the primary amine group of target neurotransmitters.[1][2] This binding event leads to a red shift in the probe's absorption spectrum and a subsequent "turn-on" of its fluorescence emission.[2]

The spectroscopic properties of this compound are summarized in the tables below. It is important to note that while extensive data is available for its excitation, emission, and quantum yield, specific values for the molar extinction coefficient and fluorescence lifetime have not been reported in the reviewed scientific literature.

Table 1: Spectroscopic Properties of this compound

| Property | Unbound State | Bound State (with Norepinephrine) |

| Excitation Maximum (λex) | ~440 nm[1] | ~488 nm[1][2] |

| Emission Maximum (λem) | Not specified (weakly fluorescent) | ~521 nm[1][3] |

| Quantum Yield (Φ) | 0.0053[1] | 0.0033[1] |

| Molar Extinction Coefficient (ε) | Not reported in literature | Not reported in literature |

| Fluorescence Lifetime (τ) | Not reported in literature | Not reported in literature |

Table 2: Binding Properties and Fluorescence Enhancement of this compound with Various Amines

The following table details the association constants (Ka) and fluorescence enhancement of this compound upon binding to various biologically relevant primary amines. The data highlights the probe's preferential, though not exclusive, binding to catecholamines.

| Analyte | Amine Type | Association Constant (Ka, M⁻¹) | Fluorescence Enhancement (Fold Increase) | Quantum Yield (Φ) of Complex |

| Norepinephrine | Primary Catecholamine | 78[4] | 5.3[4] | 0.0033[1] |

| Dopamine | Primary Catecholamine | 112[4] | 3.0[4] | Not Determined |

| Glutamate | Primary Amine | 10[4] | 7.8[4] | 0.0095[1] |

| Glycine | Primary Amine | 8[4] | 11.1[4] | Not Determined |

| Epinephrine | Secondary Amine | No Apparent Affinity[4] | Not Applicable | Not Applicable |

Signaling Pathway and Mechanism of Action

The functionality of this compound is based on a specific chemical reaction that is favored within the unique environment of neurosecretory vesicles. These vesicles are characterized by a high concentration of neurotransmitters (0.5–1.0 M) and an acidic pH of approximately 5.0 to 5.5.[1]

The signaling pathway can be visualized as follows:

Caption: Signaling pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the use of this compound in chromaffin cells, based on published research.[1] Researchers should optimize these protocols for their specific cell types and experimental conditions.

Materials

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Chromaffin cells (or other cells of interest)

-

Confocal microscope with appropriate filter sets

Staining Protocol for Live Cells

-

Cell Preparation: Culture chromaffin cells on appropriate imaging dishes or coverslips.

-

Probe Incubation: Prepare a working solution of 0.1 µM this compound in cell culture medium.

-

Incubate the cells with the this compound solution for 30 minutes at 37°C.

-

Washing: Gently wash the cells three times with PBS to remove excess probe.

-

Imaging: Immediately image the cells using a confocal microscope.

Staining Protocol for Fixed Cells

This compound fluorescence is preserved after fixation.[1]

-

Follow the live-cell staining protocol (steps 1-4).

-

Fixation: Fix the stained cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described for live cells.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound.

Conclusion

This compound is a valuable tool for the selective detection of primary catecholamines in both live and fixed cells. Its "turn-on" fluorescence mechanism, coupled with its ability to accumulate in the acidic environment of neurosecretory vesicles, provides a robust method for visualizing neurotransmitter stores. This technical guide summarizes the key spectroscopic and binding properties of this compound and provides a foundational experimental protocol to aid researchers in its application. Further characterization of its molar extinction coefficient and fluorescence lifetime would provide an even more complete understanding of this useful probe.

References

- 1. Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

NeuroSensor 521: A Technical Guide to Visualizing Catecholamine Storage in Vesicles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of NeuroSensor 521 (NS521), a fluorescent "turn-on" probe designed for the selective visualization of primary catecholamines like norepinephrine and dopamine within the secretory vesicles of live and fixed cells.[1][2] Its unique mechanism allows for the direct imaging of neurotransmitter storage, offering a powerful tool for neurobiology and pharmacology research.

Core Principles and Mechanism of Action

This compound is a molecular sensor that leverages the specific chemical environment of neurosecretory vesicles to detect and report the presence of primary amine neurotransmitters.[1][2] Its function is based on a reversible chemical reaction that triggers a significant increase in fluorescence, a "turn-on" effect, upon binding to its target.[1][3]

Chemical Interaction: The core mechanism involves the reaction of an aldehyde group on the this compound molecule with the primary amine group of catecholamines (e.g., norepinephrine, dopamine).[1][4] This reaction forms a charged iminium ion (a Schiff base) within the acidic environment of the vesicle.[1][3][4]

Fluorescence Turn-On: In its unbound state, this compound is weakly fluorescent.[3] The formation of the iminium ion alters the photophysical properties of the sensor's coumarin core, leading to a substantial increase in its fluorescence quantum yield.[1][3] This results in a bright, localized signal at the site of high catecholamine concentration.

Selectivity: The probe's design confers selectivity for primary amines. It does not react with secondary amines, such as epinephrine, under the same conditions.[1] This specificity allows researchers to distinguish between cell populations storing different types of catecholamines, such as norepinephrine-enriched versus epinephrine-enriched chromaffin cells.[1][2]

Vesicular Trapping: this compound is a neutral compound that can readily cross cell and vesicle membranes.[1] Upon reacting with a primary amine inside the vesicle, it forms a charged complex.[1] This charged iminium ion is membrane-impermeable and becomes effectively trapped within the vesicle, contributing to the accumulation of a strong, punctate fluorescence signal consistent with vesicular staining.[1] The high concentration of catecholamines (0.5–1.0 M) inside these vesicles further drives the binding reaction.[1]

References

- 1. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective catecholamine recognition with this compound: a fluorescent sensor for the visualization of norepinephrine in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aobious.com [aobious.com]

- 4. This compound | 1428730-05-5 | Benchchem [benchchem.com]

Investigating Neurotransmitter Release with NeuroSensor 521: A Technical Guide

This in-depth technical guide provides a comprehensive overview of NeuroSensor 521, a fluorescent probe for visualizing norepinephrine and dopamine release. Tailored for researchers, scientists, and drug development professionals, this document details the sensor's mechanism of action, experimental protocols, and data interpretation, facilitating its application in neuroscience research and drug discovery.

Introduction to this compound

This compound is a fluorescent "turn-on" sensor designed for the selective visualization of the catecholamines norepinephrine and dopamine in both live and fixed cells.[1][2][3] Its chemical name is 7-Diethylamino-3-formyl-4-(4′-methoxyphenyl)coumarin.[1] This probe is particularly valuable for distinguishing between cell populations that primarily release norepinephrine versus those that release epinephrine, a closely related neurotransmitter.[2][3][4] The fluorescence of this compound is retained even after cell fixation, allowing for flexible experimental designs and post-imaging analysis.[4]

Mechanism of Action

The functionality of this compound is based on its selective chemical reactivity with primary amines under specific cellular conditions.[1] The sensor contains an aldehyde group that reversibly reacts with the primary amine moiety of norepinephrine and dopamine to form an iminium ion (a Schiff base).[1][5] This binding event leads to a significant increase in the sensor's fluorescence, the "turn-on" effect.[1]

Several factors contribute to the sensor's selectivity:

-

Primary Amine Preference: this compound shows a higher binding affinity for primary amines like norepinephrine and dopamine compared to other biogenic amines such as glutamate and glycine.[4][5] Crucially, it has no significant affinity for secondary amines like epinephrine.[4][5]

-

Vesicular Environment: The sensor's operation is enhanced by the unique environment within neurosecretory vesicles, where catecholamines are stored at very high concentrations (0.5–1.0 M) and in an acidic pH of approximately 5.0–5.5.[1][4] These conditions favor the formation and trapping of the fluorescent sensor-neurotransmitter complex within the vesicles.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound activation within a secretory vesicle.

Quantitative Data

The binding affinity and fluorescence enhancement of this compound vary with different amines. The following table summarizes key quantitative data for the interaction of this compound with relevant biological amines.

| Analyte | Amine Type | Relative Binding Affinity | Fluorescence Enhancement (Fold Increase) |

| Norepinephrine | Primary | Higher | 5.3[4][5] |

| Dopamine | Primary | Higher | Not specified |

| Glutamate | Primary | Lower | Not specified |

| Glycine | Primary | Lower | Not specified |

| Epinephrine | Secondary | No apparent affinity | Not applicable[4][5] |

Table 1: Binding and Fluorescence Characteristics of this compound with Select Amines.

The spectral properties of this compound are also crucial for experimental design. The unbound and bound states of the sensor can be distinguished by their excitation wavelengths.

| State | Excitation Wavelength | Emission Wavelength |

| Unbound | ~440 nm[1][4] | ~521 nm[1] |

| Bound | ~488 nm[1][4] | ~521 nm[1][6] |

Table 2: Spectral Properties of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments using this compound to investigate neurotransmitter release.

Cell Culture and Preparation

This protocol is based on studies using chromaffin cells, a model system for studying catecholamine release.[4]

-

Cell Seeding: Plate chromaffin cells on appropriate cultureware. Note that this compound can react with poly(lysine) coatings, therefore, staining prior to plating on such surfaces is recommended.[4]

-

Cell Populations: For comparative studies, separate norepinephrine-enriched and epinephrine-enriched chromaffin cell populations can be obtained using density-gradient centrifugation.[4]

This compound Loading

-

Prepare Staining Solution: Prepare a 0.1 µM solution of this compound in a suitable buffer or cell culture medium.[4]

-

Incubation: Incubate the cells with the this compound solution at 37°C for 30 minutes.[4]

-

Washing: After incubation, wash the cells to remove the excess sensor.[4] The cells are now ready for live-cell imaging or fixation.

Cell Fixation and Immunostaining (Optional)

For experiments requiring fixed samples, the following protocol can be used.

-

Fixation: After loading with this compound, fix the cells in 4% paraformaldehyde.[4]

-

Immunostaining: To validate the selectivity of this compound, co-staining with an antibody against phenylethanolamine N-methyltransferase (PNMT) can be performed. PNMT is the enzyme that converts norepinephrine to epinephrine, and its presence is indicative of epinephrine-producing cells.[3][4]

Fluorescence Microscopy and Data Acquisition

-

Microscopy: Use a confocal fluorescence microscope for imaging.[4]

-

Excitation: Excite the bound this compound at 488 nm.[4]

-

Emission: Collect the fluorescence emission at approximately 521 nm.[1][6]

-

Image Acquisition: Acquire images of the stained cells, ensuring consistent imaging parameters (e.g., laser power, detector gain) across different experimental groups for accurate comparison. A punctate fluorescence pattern is expected, corresponding to the localization of the sensor within secretory vesicles.[5]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for using this compound.

Applications in Research and Drug Development

This compound provides a valuable tool for a range of applications:

-

Fundamental Neuroscience: Investigating the differential roles of norepinephrine and dopamine in synaptic transmission and neuronal signaling.

-

Drug Discovery: Screening for compounds that modulate the release of norepinephrine and dopamine. This can be particularly relevant for the development of drugs targeting neurological and psychiatric disorders.

-

Disease Modeling: Studying alterations in catecholamine release in cellular models of diseases such as Parkinson's disease, ADHD, and depression.

Conclusion

This compound is a powerful and selective fluorescent probe for the visualization of norepinephrine and dopamine in cellular systems. Its "turn-on" mechanism, coupled with its ability to function in both live and fixed cells, makes it a versatile tool for investigating catecholaminergic signaling. By following the detailed protocols and understanding the quantitative data presented in this guide, researchers can effectively employ this compound to advance our understanding of neurotransmitter release and accelerate the development of novel therapeutics.

References

- 1. aobious.com [aobious.com]

- 2. Selective catecholamine recognition with this compound: a fluorescent sensor for the visualization of norepinephrine in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1428730-05-5 | Benchchem [benchchem.com]

- 6. rndsystems.com [rndsystems.com]

NeuroSensor 521: A Technical Guide to Early Research Applications

Published: December 7, 2025

Affiliation: Google Research

Abstract

NeuroSensor 521 (NS521) is a fluorescent, "turn-on" molecular sensor developed for the selective visualization of primary catecholamines, particularly norepinephrine (NE) and dopamine (DA). This guide provides an in-depth technical overview of the core principles, early research applications, and detailed experimental protocols for this compound. It summarizes key quantitative data, outlines its mechanism of action, and details its initial use in differentiating catecholamine-containing cell populations. This document is intended for researchers, scientists, and drug development professionals interested in the optical detection of neurotransmitters in cellular and tissue systems.

Introduction to this compound

This compound is a membrane-permeable fluorescent probe designed to selectively bind to primary amines, a chemical group present on norepinephrine and dopamine, but not on the secondary amine epinephrine.[1] The sensor's design is based on a coumarin-3-aldehyde scaffold.[2] The core mechanism involves the reversible reaction of the sensor's aldehyde group with the primary amine of the target catecholamine to form a charged iminium ion.[2][3] This binding event induces a conformational change that results in a significant, "turn-on" increase in fluorescence intensity.[3]

A key feature of this compound is its ability to leverage the unique microenvironment of neurosecretory vesicles.[1] These vesicles concentrate catecholamines to extremely high levels (0.5–1.0 M) and maintain an acidic pH (around 5.0–5.5), conditions which favor the binding equilibrium and subsequent trapping of the charged sensor-catecholamine complex.[1][3] This dual-selectivity—chemical reactivity combined with bio-environmental targeting—allows for specific labeling of norepinephrine and dopamine stores within live and fixed cells.[1]

Quantitative Data and Specifications

The performance of this compound is characterized by its binding affinity for various amines, its fluorescence enhancement upon binding, and its photophysical properties. The following tables summarize the key quantitative parameters derived from early studies.

Table 1: General and Photophysical Properties

| Property | Value | Citation |

| Chemical Name | 7-Diethylamino-3-formyl-4-(4′-methoxyphenyl)coumarin | [3] |

| CAS Number | 1428730-05-5 | [4] |

| Molecular Formula | C₂₁H₂₁NO₄ | [4] |

| Molecular Weight | 351.4 g/mol | [5] |

| Solubility | Soluble to 50 mM in DMSO | [4] |

| Excitation (Bound) | ~488 nm | [1][4] |

| Emission (Bound) | ~521 nm | [1][4] |

| Excitation (Unbound) | ~440 nm | [1][3] |

| Quantum Yield (Free) | 0.0053 | [1] |

Table 2: Binding Affinity and Fluorescence Response

| Analyte (Primary Amine) | Association Constant (Kₐ, M⁻¹) | Fluorescence Enhancement (I/I₀) at Saturation | Quantum Yield (Bound) | Citation |

| Norepinephrine | 78 | 5.4-fold | 0.0033 | [1] |

| Dopamine | 112 | 3.0-fold | Not Determined | [1] |

| Glutamate | 10 | 7.8-fold | 0.0095 | [1] |

| Glycine | 8 | 11.1-fold | Not Determined | [1] |

| Lysine | 11 | 15.1-fold | Not Determined | [1] |

| Epinephrine (Secondary Amine) | No apparent affinity | 0 | Not Determined | [1] |

Note: All measurements were conducted in 25 mM HEPES buffer with 50 mM Na₂S₂O₃ at pH 5.0 and 37 °C to mimic the intravesicular environment.[1]

Core Signaling Pathway: Catecholamine Synthesis and Release

This compound is a tool for visualizing the stores of catecholamines that are synthesized and packaged into vesicles for release. The diagram below illustrates the canonical pathway for the biosynthesis of dopamine, norepinephrine, and epinephrine from the precursor L-tyrosine. This compound specifically detects the vesicular pools of dopamine and norepinephrine.

Experimental Protocols and Workflows

The primary early application of this compound was the selective labeling of norepinephrine-containing vesicles in chromaffin cells to distinguish them from epinephrine-containing cells.[1] The general experimental workflow for this application is outlined below.

Detailed Protocol: Live-Cell Imaging of Chromaffin Cells

This protocol is adapted from the methods described in the foundational study by Hettie et al. (2013).[1]

A. Reagents and Buffers

-

This compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate medium for your cells.

-

Standard Cell Bath Solution (for imaging):

-

150 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1.2 mM MgCl₂

-

10 mM HEPES

-

11 mM Glucose

-

Adjust pH to 7.2 with NaOH.

-

B. Cell Loading Procedure

-

Harvest isolated norepinephrine-enriched or epinephrine-enriched chromaffin cell populations.

-

Centrifuge the cell suspension at approximately 200 x g (1000 rpm) for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium.

-

Dilute the this compound stock solution into the culture medium to a final concentration of 0.1 µM.

-

Incubate the cells in the sensor-containing medium for 30 minutes at 37°C in a cell culture incubator.

-

After incubation, wash the cells twice with fresh, warm culture medium or the standard cell bath solution to remove excess, unbound sensor.

-

Plate the washed cells onto poly-D-lysine coated coverslips or imaging dishes.

-

Allow cells to adhere for at least 15-20 minutes before imaging.

C. Imaging Parameters

-

Mount the coverslip or dish onto a confocal microscope equipped with an environmental chamber to maintain 37°C.

-

For imaging the bound sensor, use an excitation wavelength of 488 nm.

-

Set the emission collection window centered around 521 nm (e.g., 505-550 nm).

-

For imaging the unbound sensor (to assess loading), an excitation wavelength of 440 nm can be used.

-

Acquire images using a 60x or 100x oil-immersion objective.

-

Observe the punctate fluorescence pattern characteristic of vesicular localization. Norepinephrine-enriched cells are expected to show significantly brighter puncta than epinephrine-enriched cells.[1]

Protocol: Post-Imaging Fixation and Validation

This compound fluorescence is preserved after fixation, allowing for subsequent immunocytochemistry.[1]

-

After live-cell imaging, carefully remove the imaging buffer.

-

Gently wash the cells once with Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

At this point, the fixed cells can be re-imaged to confirm the preservation of the this compound signal.

-

For validation, proceed with a standard immunocytochemistry protocol to co-stain for phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine. PNMT-negative cells should correspond to the brightly labeled norepinephrine-containing cells.[1]

Additional Early Research Applications

Beyond its initial use in chromaffin cells, this compound was also applied in early studies to visualize neurotransmitter release in the central nervous system.

Imaging in Acute Brain Slices: One notable early application was the use of this compound to image the release of norepinephrine, dopamine, and glutamate in acute mouse brain slices.[6] This extended the utility of the sensor from isolated neuroendocrine cells to the more complex, intact neural circuits of brain tissue. The protocol for such experiments generally involves incubating the freshly prepared brain slices in sensor-containing artificial cerebrospinal fluid (aCSF) before stimulating release and imaging the resulting fluorescence changes in specific brain regions.[6]

Mechanism of Action and Selectivity

The functionality of this compound is based on a two-stage selectivity mechanism: chemical recognition and environmental trapping.

-

Chemical Selectivity: The aldehyde group on the this compound molecule preferentially reacts with primary amines (like NE and DA) but shows no apparent affinity for secondary amines like epinephrine.[1]

-

Environmental Trapping: The reaction is favored and the resulting charged complex is trapped within the acidic, high-concentration environment of secretory vesicles, leading to signal accumulation and enhanced contrast.[3]

Conclusion

This compound was a significant early tool in the development of chemical probes for neurotransmitter imaging. Its novel mechanism, combining chemical selectivity with the exploitation of the vesicular microenvironment, provided a new method for visualizing endogenous norepinephrine and dopamine stores. The protocols and data presented in this guide, derived from its initial characterization and applications, provide a foundational understanding for researchers utilizing small-molecule fluorescent sensors for the study of neurochemical signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective catecholamine recognition with this compound: a fluorescent sensor for the visualization of norepinephrine in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

NeuroSensor 521: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of NeuroSensor 521 (NS521), a fluorescent probe for the selective detection and visualization of the primary catecholamine neurotransmitters, norepinephrine and dopamine. Developed to address the limitations of previous sensors, this compound exhibits a favorable "turn-on" fluorescence response upon binding to its target analytes, enabling high-contrast imaging in both live and fixed cells. This document details the scientific background, design rationale, key experimental protocols, and performance data of this compound, serving as a valuable resource for researchers in neuroscience and chemical biology.

Discovery and Development History

The development of this compound emerged from the ongoing efforts in the laboratory of Dr. Timothy E. Glass to create selective and effective fluorescent probes for monitoring neurotransmitters. The primary goal was to design a sensor that could overcome the challenges associated with imaging catecholamines in complex biological environments.

A preceding sensor from the same research group, which incorporated a boronic acid group to bind the catechol moiety of the neurotransmitter, demonstrated high affinity but suffered from fluorescence quenching upon analyte binding.[1][2] This "turn-off" response limited its utility in applications requiring a high signal-to-background ratio.

To address this limitation, this compound was designed with a modified coumarin scaffold.[1] The key innovation was the removal of the boronic acid group and the incorporation of a p-methoxyphenyl moiety.[3] This design alteration prevents the quenching observed in the earlier sensor and results in a significant "turn-on" fluorescent signal upon the formation of an iminium ion with primary amines like norepinephrine and dopamine.[1][4] This key feature allows for the selective imaging of these neurotransmitters with enhanced contrast.

The successful development of this compound was first reported in 2013 in the journal ACS Chemical Neuroscience.[1] This seminal publication established its utility in distinguishing between norepinephrine- and epinephrine-enriched chromaffin cell populations, a task that was challenging with previous methods.[1][3] The development of this compound has paved the way for further advancements in fluorescent neurotransmitter probes, including the subsequent development of higher-affinity sensors like NS510.[5]

Core Technology: Mechanism of Action

This compound operates on the principle of reversible iminium ion formation with primary amines.[4] The sensor itself consists of a coumarin fluorophore functionalized with an aldehyde group.[1] In the presence of primary catecholamines such as norepinephrine or dopamine, the aldehyde group of this compound reacts with the primary amine of the neurotransmitter to form a positively charged iminium ion.[4]

This reaction induces a significant shift in the absorption spectrum of the sensor to a longer wavelength (a bathochromic shift).[4] By exciting the sensor at this new, longer wavelength (488 nm), a substantial increase in fluorescence emission is observed.[4] This "turn-on" response is attributed to enhanced internal charge transfer within the fluorophore's π-system upon iminium ion formation.[6]

Crucially, this compound does not react with secondary amines, such as epinephrine, in the same manner.[4] This selectivity allows for the specific visualization of norepinephrine and dopamine in the presence of epinephrine.[1] The acidic environment within secretory vesicles, where catecholamines are stored at high concentrations, is also conducive to the iminium ion formation, further enhancing the sensor's performance in cellular imaging applications.[4]

Quantitative Data

The performance of this compound has been characterized by its spectroscopic properties and binding affinities for various biologically relevant amines. The following tables summarize the key quantitative data.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | |

| Emission Wavelength (λem) | 521 nm | |

| Chemical Formula | C₂₁H₂₁NO₄ | |

| CAS Number | 1428730-05-5 | |

| Solubility | Soluble to 50 mM in DMSO |

Table 1: Physicochemical Properties of this compound.

| Analyte | Binding Constant (K) (M⁻¹) | Fluorescence Enhancement (Fold Increase) | Reference |

| Norepinephrine | 1.6 x 10⁴ | 5.3 | [1] |

| Dopamine | 1.1 x 10⁴ | 4.8 | [1] |

| Glutamate | 2.5 x 10³ | 2.1 | [1] |

| Epinephrine | No apparent affinity | No significant change | [1] |

Table 2: Binding Affinity and Fluorescence Response of this compound to Various Analytes.

Experimental Protocols

The following are detailed methodologies for the application of this compound in cell-based assays, derived from the primary literature.

Synthesis of this compound

The detailed experimental procedure for the chemical synthesis of this compound is provided in the supporting information of the primary publication: Hettie, K. S., et al. (2013). Selective Catecholamine Recognition with this compound. ACS Chemical Neuroscience, 4(6), 918–923.[7] The synthesis generally involves the construction of the coumarin core followed by functionalization with the aldehyde group.

Preparation of Staining Solution

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in dimethyl sulfoxide (DMSO).[1]

-

For cell staining, dilute the stock solution to a final concentration of 0.1 μM in a suitable buffer (e.g., HEPES buffer, pH 5.0).[1]

Staining of Live Cells (e.g., Chromaffin Cells)

-

Isolate and prepare the target cells (e.g., norepinephrine-enriched and epinephrine-enriched chromaffin cells) according to standard laboratory protocols.[1]

-

Incubate the cells with the 0.1 μM this compound staining solution for 30 minutes at 37°C.[1]

-

After incubation, wash the cells to remove the excess sensor.[1]

-

Plate the stained cells on a suitable imaging dish or slide. Note: this compound may react with poly(lysine) coatings, so it is recommended to stain the cells before plating on such surfaces.[4]

Staining of Fixed Cells

-

Stain live cells with this compound as described in section 4.3.

-

After staining and washing, fix the cells using a 4% paraformaldehyde solution.[1]

-

The fixed and stained cells can then be used for co-staining with antibodies for immunofluorescence studies.[1]

Fluorescence Microscopy

-

Image the stained cells using a confocal fluorescence microscope.

-

Use an excitation wavelength of 488 nm to excite this compound.[1]

-

Collect the fluorescence emission at approximately 521 nm.

Mandatory Visualizations

Signaling Pathway: Sensing Mechanism of this compound

Caption: Sensing mechanism of this compound with primary catecholamines.

Experimental Workflow: Cell Staining and Imaging

Caption: Experimental workflow for staining and imaging cells with this compound.

References

- 1. Selective catecholamine recognition with this compound: a fluorescent sensor for the visualization of norepinephrine in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A highly selective fluorescent sensor for glucosamine - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00415B [pubs.rsc.org]

- 4. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High Affinity Fluorescent Catecholamine Sensor: Application to Monitoring Norepinephrine Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Staining Fixed Cells with NeuroSensor 521

An important clarification regarding NeuroSensor 521 is necessary. The initial request refers to it as a glutamate sensor, however, research indicates that this compound is a fluorescent indicator selective for the catecholamines norepinephrine and dopamine, exhibiting selectivity over glutamate.[1][2] This document provides detailed application notes and protocols for the use of this compound in staining fixed cells for the detection of norepinephrine and dopamine.

Introduction this compound (NS521) is a fluorescent "turn-on" sensor designed for the selective visualization of norepinephrine and dopamine in both live and fixed cells.[1][3][4] Its chemical name is 7-Diethylamino-3-formyl-4-(4'-methoxyphenyl)coumarin.[3] The sensor operates by reacting with primary amines, such as those in norepinephrine and dopamine, to form an iminium ion, which results in a significant increase in fluorescence intensity.[5][6] This mechanism allows it to distinguish between primary and secondary amines, showing no significant affinity for secondary amines like epinephrine.[2][7] The acidic environment and high concentration of catecholamines within neurosecretory vesicles enhance the binding and trapping of the probe, leading to strong, punctate fluorescence.[3][7] The fluorescence signal is preserved after fixation, making it a valuable tool for detailed imaging studies in fixed tissues and cells.[3][4][6]

Mechanism of Action The core of this compound's functionality lies in its coumarin-3-aldehyde scaffold.[5] The aldehyde group reversibly reacts with the primary amine of norepinephrine or dopamine, forming a Schiff base.[5] This adduct is then protonated to create a charged iminium ion, which is the fluorescent species.[5] In its unbound state, this compound is weakly fluorescent. Upon binding and iminium ion formation, there is a red shift in its absorption spectrum and a notable "turn-on" fluorescent response.[6][7] This binding is more robust for norepinephrine and dopamine compared to other primary amines like glycine or glutamate.[2][3]

Spectral Properties

Upon binding to primary amines, the absorption spectrum shifts from approximately 448 nm to 488 nm.[6][7]

Quantitative Data

The following table summarizes the key quantitative data regarding the performance of this compound.

| Parameter | Value | Analyte | Reference |

| Fluorescence Increase | 5.3-fold | Norepinephrine | [7] |

| Excitation Wavelength | 488 nm | N/A | [1] |

| Emission Wavelength | 521 nm | N/A | [1] |

| Solubility | Soluble to 50 mM in DMSO | N/A | [1] |

Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.[7] For a working solution, this can be further diluted. For example, to make a 10 µM stock solution in buffer, dilute the DMSO stock accordingly.[7]

-

Fixation Solution: 4% Paraformaldehyde (PFA) or 4% formaldehyde in 1X Phosphate Buffered Saline (PBS). Prepare fresh.

-

Wash Buffer: 1X Phosphate Buffered Saline (PBS).

2. Cell Culture and Fixation

-

Culture cells (e.g., chromaffin cells) on a suitable substrate like chamber slides or coverslips.

-

Once cells have reached the desired confluency, carefully remove the culture medium.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature.

-

Discard the fixation solution and wash the cells three times with 1X PBS.

3. Staining Protocol for Fixed Cells

-

Dilute the this compound stock solution to the desired final concentration (e.g., 0.1 µM to 1 µM) in a suitable buffer. The original research mentions using a buffer of 25 mM HEPES with 50 mM Na2S2O3 at pH 5.0 for spectroscopy, and a standard cell bath solution for imaging.[7] For fixed cell staining, 1X PBS can be used.

-

Incubate the fixed cells with the this compound working solution. The incubation time may require optimization, but typically 30-60 minutes at room temperature, protected from light, is a good starting point.

-

After incubation, wash the cells three times with 1X PBS to remove any unbound sensor.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with filters suitable for an excitation wavelength of 488 nm and an emission wavelength around 521 nm.

4. Co-staining with Antibodies (Optional)

This compound staining can be combined with immunocytochemistry. For instance, to validate the specificity for norepinephrine, co-staining with an antibody against phenylethanolamine N-methyltransferase (PNMT), an enzyme that converts norepinephrine to epinephrine, can be performed.[4][7]

-

After staining with this compound as described above, proceed with standard immunocytochemistry protocols.

-

Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) if the target antigen is intracellular.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Incubate with the primary antibody (e.g., anti-PNMT antibody) at the recommended dilution.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., a Cy3-conjugated antibody).[7]

-

Wash, mount, and image the cells, ensuring to use separate channels for this compound and the secondary antibody fluorophore.

Diagrams

Caption: Mechanism of this compound fluorescence turn-on upon binding to norepinephrine.

Caption: Experimental workflow for staining fixed cells with this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medkoo.com [medkoo.com]

- 3. aobious.com [aobious.com]

- 4. Selective catecholamine recognition with this compound: a fluorescent sensor for the visualization of norepinephrine in fixed and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1428730-05-5 | Benchchem [benchchem.com]

- 6. Selective Catecholamine Recognition with this compound: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for NeuroSensor 521 Experiments

These application notes provide detailed protocols for utilizing NeuroSensor 521, a fluorescent "turn-on" sensor designed for the selective visualization of norepinephrine and dopamine in both live and fixed cells. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research.

Introduction

This compound is a powerful tool for imaging catecholamine neurotransmitters within cellular environments. Its mechanism relies on the formation of a reversible iminium ion with primary amines, leading to a significant increase in fluorescence upon binding to norepinephrine and dopamine.[1] This property allows for the selective labeling and visualization of these neurotransmitters in secretory vesicles, where they are present in high concentrations. The sensor exhibits an excitation maximum at approximately 488 nm and an emission maximum at 521 nm.[1]

Data Presentation